3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
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Overview
Description
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile is a chemical compound that belongs to the class of cyclobutanecarbonitriles It features a cyclobutane ring substituted with a pyridin-3-yl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde, dimethyl malonate, and a suitable nitrile source.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the cyclobutane ring. This can be achieved through a series of reactions, including condensation and cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutane ring or pyridine ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a butanone group instead of a cyclobutanecarbonitrile group.
3,3-Dimethoxy-1-(pyridin-3-yl)propane: A compound with a propane backbone instead of a cyclobutane ring.
Uniqueness
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3,3-dimethoxy-1-pyridin-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-15-12(16-2)7-11(8-12,9-13)10-4-3-5-14-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
JJEDUIAQOARWED-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C#N)C2=CN=CC=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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